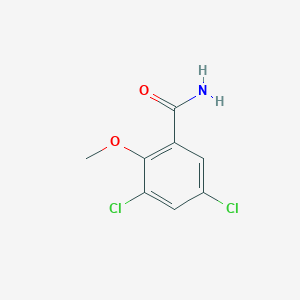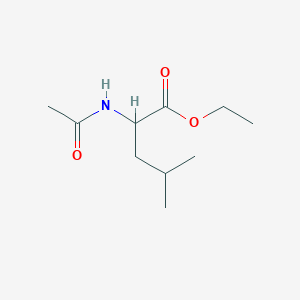
3,5-Dichloro-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-2-methoxybenzamide, also known as BML-210, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. This compound has been found to possess a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes. In
科学研究应用
3,5-Dichloro-2-methoxybenzamide has been used in various scientific research applications, including cancer research, inflammation research, and neuroscience research. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In inflammation research, 3,5-Dichloro-2-methoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation. In neuroscience research, this compound has been found to modulate the activity of GABA receptors and reduce anxiety-like behavior in animal models.
作用机制
The mechanism of action of 3,5-Dichloro-2-methoxybenzamide is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways in cells. For example, in cancer cells, 3,5-Dichloro-2-methoxybenzamide has been found to inhibit the activity of AKT and mTOR, two key signaling pathways that promote cell growth and survival. In inflammation cells, this compound has been shown to inhibit the activity of IKKβ, a key enzyme that activates NF-κB and promotes inflammation.
生化和生理效应
3,5-Dichloro-2-methoxybenzamide has been found to possess a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of anti-apoptotic proteins. In inflammation cells, 3,5-Dichloro-2-methoxybenzamide has been found to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and reduce the expression of adhesion molecules. In neuroscience research, this compound has been found to modulate the activity of GABA receptors and reduce anxiety-like behavior in animal models.
实验室实验的优点和局限性
One advantage of using 3,5-Dichloro-2-methoxybenzamide in lab experiments is its ability to selectively target specific signaling pathways in cells. This compound has been found to inhibit the activity of AKT and mTOR in cancer cells, which are key pathways involved in cancer cell growth and survival. However, a limitation of using 3,5-Dichloro-2-methoxybenzamide is its potential toxicity. This compound has been found to induce cell death in cancer cells, but it may also have toxic effects on normal cells.
未来方向
There are several future directions for research on 3,5-Dichloro-2-methoxybenzamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer and inflammation. Another direction is to explore the mechanism of action of this compound and identify new signaling pathways that it may target. Additionally, future research could investigate the potential of this compound as a tool for neuroscience research, particularly in the area of anxiety and mood disorders.
Conclusion
In conclusion, 3,5-Dichloro-2-methoxybenzamide is a synthetic compound that has potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that could further our understanding of its potential therapeutic applications and mechanism of action.
合成方法
The synthesis method of 3,5-Dichloro-2-methoxybenzamide involves the reaction of 3,5-dichloro-2-methoxybenzoic acid with thionyl chloride to form 3,5-dichloro-2-methoxybenzoyl chloride. This intermediate product is then reacted with ammonia to form 3,5-Dichloro-2-methoxybenzamide. The purity of the final product can be improved by recrystallization.
属性
产品名称 |
3,5-Dichloro-2-methoxybenzamide |
|---|---|
分子式 |
C8H7Cl2NO2 |
分子量 |
220.05 g/mol |
IUPAC 名称 |
3,5-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H2,11,12) |
InChI 键 |
KWZLAZUJRLIEFH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1C(=O)N)Cl)Cl |
规范 SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol](/img/structure/B223887.png)
![2-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223890.png)
![2-[(3,5-Dibromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B223892.png)
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B223894.png)
![2-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223898.png)
![2-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223905.png)
![2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223911.png)
![2-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223914.png)
![2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223917.png)
![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223922.png)

![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)